tert-Butyl 5-bromo-3-fluoropicolinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-fluoropicolinate typically involves the reaction of 5-bromo-3-fluoropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromo-3-fluoropicolinate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products:
Scientific Research Applications
tert-Butyl 5-bromo-3-fluoropicolinate is widely used in various fields of scientific research due to its unique chemical properties :
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 5-bromo-3-fluoropicolinate exerts its effects involves its interaction with specific molecular targets and pathways . The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The exact pathways and targets depend on the specific application and conditions used.
Comparison with Similar Compounds
- tert-Butyl 3-bromo-5-fluoropicolinate
- tert-Butyl 5-chloro-3-fluoropicolinate
Comparison: tert-Butyl 5-bromo-3-fluoropicolinate is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and selectivity compared to similar compounds . The combination of these halogens allows for a wider range of chemical transformations and applications.
Properties
Molecular Formula |
C10H11BrFNO2 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)8-7(12)4-6(11)5-13-8/h4-5H,1-3H3 |
InChI Key |
MPZKAZGVSJAYLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=N1)Br)F |
Origin of Product |
United States |
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